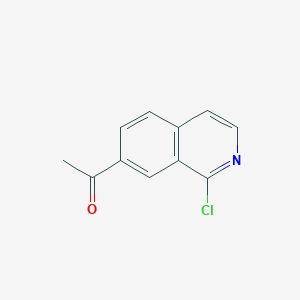
1-(1-Chloroisoquinolin-7-yl)ethan-1-one
Overview
Description
1-(1-Chloroisoquinolin-7-yl)ethan-1-one (1-CIQ) is an organic compound that has been widely studied in recent years due to its potential applications in various scientific fields. 1-CIQ has been found to have a wide range of biochemical and physiological effects, which makes it an attractive target for both research and applications.
Scientific Research Applications
Synthesis of Antimalarial and Anti-Plasmodial Compounds
Compounds derived from 1-(1-Chloroisoquinolin-7-yl)ethan-1-one have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. For example, new ferrocene–chloroquine analogues have been developed, with some compounds showing high efficacy against chloroquine-sensitive and resistant strains of Plasmodium falciparum in vitro (Beagley et al., 2003). Similarly, ruthenocene–chloroquine analogues have also been synthesized, showing promising antiplasmodial activity (Beagley et al., 2002).
Antimicrobial Activity
Some derivatives have been tested for their antimicrobial properties. A study on bisquinolines, which include structural elements derived from 1-(1-Chloroisoquinolin-7-yl)ethan-1-one, revealed compounds with superior activity compared to chloroquine against chloroquine-resistant Plasmodium falciparum strains, suggesting potential as new antimalarial agents (Kondaparla et al., 2017).
Cytotoxicity Evaluation for Cancer Research
Derivatives of 1-(1-Chloroisoquinolin-7-yl)ethan-1-one have been synthesized and their cytotoxic effects on human breast tumor cell lines have been examined. Some compounds were found to be quite effective, suggesting that this scaffold can serve as a prototype for the development of new anticancer agents (Zhang et al., 2007).
Synthesis of Fluorescent Probes
Novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety, derived from 1-(1-Chloroisoquinolin-7-yl)ethan-1-one, have been synthesized and characterized for their photophysical properties. These compounds have shown potential as reversible colorimetric fluorescent probes for selective detection of Zn2+ ions, demonstrating their application in bioimaging and sensor development (Kasirajan et al., 2017).
properties
IUPAC Name |
1-(1-chloroisoquinolin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-3-2-8-4-5-13-11(12)10(8)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDGHLWYJHUDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Chloroisoquinolin-7-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



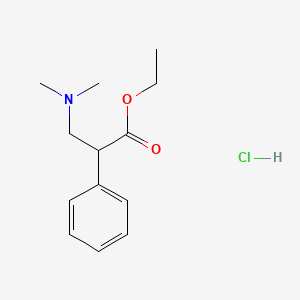
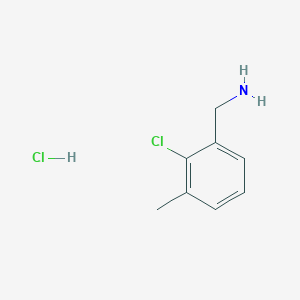
![[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1435953.png)
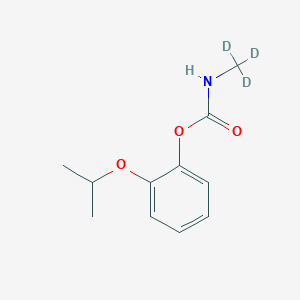
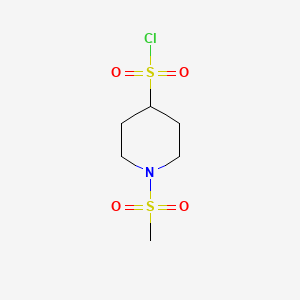
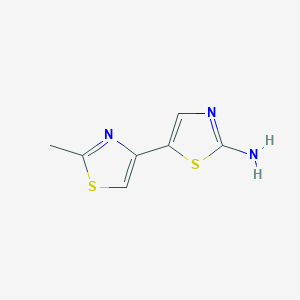
![3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435960.png)
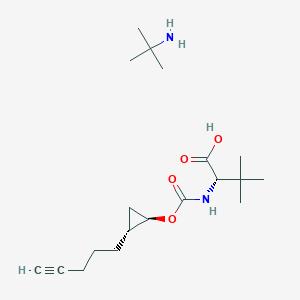
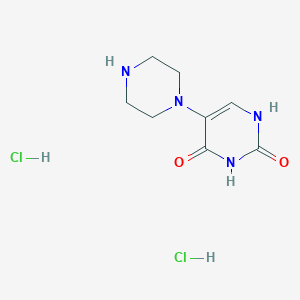
![5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435964.png)
![1-((Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methyl)cyclobutan-1-ol](/img/structure/B1435966.png)
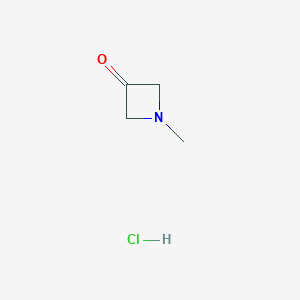
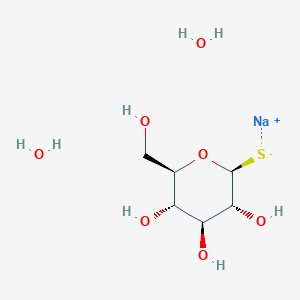
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride](/img/structure/B1435971.png)